molecular formula C9H7Cl2FO2 B13606468 2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid

2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid

Cat. No.: B13606468
M. Wt: 237.05 g/mol
InChI Key: BGQOCQRWGGEHQM-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid is an organic compound characterized by the presence of dichlorophenyl and fluoropropanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid typically involves the reaction of 2,3-dichlorobenzene with fluorinated reagents under controlled conditions. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) to introduce the fluorine atom into the propanoic acid structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl structure but different functional groups.

    2,4-Dichlorophenylboronic acid: Another dichlorophenyl derivative with boronic acid functionality.

    Cariprazine: A compound with a dichlorophenyl group used in psychiatric treatments.

Uniqueness

2-(2,3-Dichlorophenyl)-2-fluoropropanoic acid is unique due to the presence of both dichlorophenyl and fluoropropanoic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H7Cl2FO2

Molecular Weight

237.05 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-2-fluoropropanoic acid

InChI

InChI=1S/C9H7Cl2FO2/c1-9(12,8(13)14)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,13,14)

InChI Key

BGQOCQRWGGEHQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)(C(=O)O)F

Origin of Product

United States

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